molecular formula C16H18N2O2S B1292891 2-amino-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 861239-04-5

2-amino-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B1292891
M. Wt: 302.4 g/mol
InChI Key: QFNPOLNDQKHYKI-UHFFFAOYSA-N
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Description

2-Amino-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (AMTBC) is an organic compound containing a benzothiophene ring system with an amino group attached to the 3-position of the ring and a carboxamide group attached to the 6-position. It is a member of the benzothiophene family of compounds and is of interest due to its potential applications in the fields of biochemistry and pharmacology.

Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds structurally related to 2-amino-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, including thiophene-3-carboxamide derivatives, have shown notable antibacterial and antifungal properties. The molecular conformation of these compounds, influenced by intramolecular hydrogen bonding, plays a crucial role in their biological activities. This characteristic could suggest potential applications in developing new antimicrobial agents (Vasu et al., 2005).

Synthesis and Pharmacological Potential

The targeted synthesis of azomethine derivatives of 2-amino-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has shown promise in generating compounds with significant pharmacological activities, including cytostatic, antitubercular, and anti-inflammatory effects. Optimizing the synthesis and analysis of these compounds provides valuable insights into structure-activity relationships, crucial for medicinal chemistry and pharmaceutical research (A. Chiriapkin et al., 2021).

Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities

Novel thiophene derivatives synthesized from compounds related to 2-amino-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibited significant antiarrhythmic, serotonin antagonist, and antianxiety activities. These findings highlight the potential of such compounds in developing new therapeutic agents for treating arrhythmias, anxiety, and serotonin-related disorders (A. Amr et al., 2010).

properties

IUPAC Name

2-amino-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-20-11-6-4-5-10(9-11)18-16(19)14-12-7-2-3-8-13(12)21-15(14)17/h4-6,9H,2-3,7-8,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNPOLNDQKHYKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(SC3=C2CCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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